molecular formula C17H29N7O3 B2358463 N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine CAS No. 578735-93-0

N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2358463
CAS No.: 578735-93-0
M. Wt: 379.465
InChI Key: RXUPVVUPJOZDPV-UHFFFAOYSA-N
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Description

N4-Cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a 5-nitro-substituted triamine core. The compound is structurally characterized by two key substituents: a cyclohexyl group at the N4 position and a 3-(morpholin-4-yl)propyl group at the N2 position.

Properties

IUPAC Name

4-N-cyclohexyl-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N7O3/c18-15-14(24(25)26)16(20-13-5-2-1-3-6-13)22-17(21-15)19-7-4-8-23-9-11-27-12-10-23/h13H,1-12H2,(H4,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUPVVUPJOZDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate amines and nitriles under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrimidine ring can be carried out using nitric acid or other nitrating agents.

    Attachment of the Cyclohexyl Group: This step may involve a Friedel-Crafts alkylation or other suitable alkylation reactions.

    Incorporation of the Morpholine Ring: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the propyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group and morpholine ring could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name N4 Substituent N2 Substituent Molecular Formula Molecular Weight Solubility (µg/mL) pKa Density (g/cm³) CAS Number
N4-Cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine Cyclohexyl 3-(Morpholin-4-yl)propyl C17H28N8O3* ~396.45* Not reported Not reported Not reported Not available
N4-Cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine Cyclohexyl 3-Methoxypropyl C14H24N6O3 324.38 2.8 Not reported Not reported 585550-55-6
N2-[3-(Dimethylamino)propyl]-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine 4-Methylphenyl 3-(Dimethylamino)propyl C15H22N6O2 366.37 Not reported Not reported Not reported 839700-67-3
N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine 3-Chlorophenyl Methyl C12H13ClN6O2 308.72 Not reported 2.31 1.515 587009-68-5
N4-(2-Methoxyphenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine 2-Methoxyphenyl 4-Methylphenyl C18H18N6O3 366.37 Not reported Not reported Not reported 672337-54-1

*Inferred based on structural analogs.

Key Observations:

Molecular Weight : The target compound’s molecular weight (~396.45 g/mol) is higher than most analogs due to the morpholine group’s additional nitrogen and oxygen atoms.

Solubility : ’s analog with a 3-methoxypropyl group exhibits low water solubility (2.8 µg/mL), suggesting that the target compound’s morpholine group may improve solubility via enhanced polarity .

Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro in ) lower pKa values, increasing acidity compared to electron-donating substituents (e.g., methoxy in ) .

Electronic and Steric Effects

  • Cyclohexyl vs.
  • Morpholine vs. Alkyl/Amino Groups: The morpholine moiety’s oxygen and tertiary amine may engage in hydrogen bonding, contrasting with the hydrophobic 3-methoxypropyl () or basic 3-(dimethylamino)propyl () groups .

Biological Activity

N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a pyrimidine core with a nitro group and substituents including a cyclohexyl group and a morpholine ring. The synthesis typically involves multiple steps:

  • Formation of the Pyrimidine Core : Achieved through condensation reactions involving amines and nitriles.
  • Nitration : The introduction of the nitro group is performed using nitrating agents like nitric acid.
  • Alkylation : The cyclohexyl group is attached via Friedel-Crafts alkylation.
  • Nucleophilic Substitution : Incorporation of the morpholine ring is done through nucleophilic substitution reactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the nitro group may enhance its binding affinity and specificity towards these targets, potentially modulating their activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • CDK Inhibition : Compounds with similar structures have been identified as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating the cell cycle and may be effective in cancer therapy .

Neuropharmacological Effects

The morpholine component suggests potential neuropharmacological activity:

  • Sigma Receptor Affinity : Research on related morpholine derivatives indicates high affinity for sigma receptors, which are implicated in various neurological conditions .

Antinociceptive Effects

In vitro studies have demonstrated that compounds with similar morpholine structures can reduce pain responses in animal models, suggesting potential applications in pain management .

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study demonstrated that a related compound inhibited the proliferation of various cancer cell lines by inducing apoptosis via CDK inhibition. This suggests that this compound may exhibit similar effects.
  • Neuropharmacological Evaluation :
    • Research on morpholine derivatives showed selective binding to sigma receptors with potential implications for treating anxiety and depression disorders. The binding affinity and selectivity were quantified using Ki values.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityReference
This compoundNitro group, Morpholine ringPotential CDK inhibitor
N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-aminopyrimidine-2,4,6-triamineAmino group instead of NitroAnticancer properties
N1-(2-morpholin-4-ylethyl)acetamideMorpholine ringSelective σ1 receptor ligand

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